molecular formula C11H17NO3 B2721595 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid CAS No. 1101762-67-7

1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid

Cat. No.: B2721595
CAS No.: 1101762-67-7
M. Wt: 211.261
InChI Key: GKNBMCJILWMJOO-UHFFFAOYSA-N
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Description

1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid is a bicyclic compound featuring a piperidine ring substituted at the 1-position with a cyclobutylcarbonyl group and at the 2-position with a carboxylic acid moiety.

Properties

IUPAC Name

1-(cyclobutanecarbonyl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-10(8-4-3-5-8)12-7-2-1-6-9(12)11(14)15/h8-9H,1-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNBMCJILWMJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid typically involves the following steps:

    Formation of the Cyclobutylcarbonyl Group: This can be achieved through the reaction of cyclobutanone with a suitable reagent such as a Grignard reagent or an organolithium compound to introduce the carbonyl group.

    Attachment to Piperidine: The cyclobutylcarbonyl group is then attached to the piperidine ring through a nucleophilic substitution reaction. This can be facilitated by using a base such as sodium hydride or potassium tert-butoxide.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The carbonyl group can be reduced to an alcohol using reagents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides).

Major Products:

    Oxidation Products: Esters, amides.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has demonstrated potential in several therapeutic areas:

  • Pain Management : Research indicates that compounds related to 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid exhibit analgesic properties. They may act as muscarinic receptor agonists, which are implicated in pain modulation pathways .
  • Cognitive Disorders : The compound's derivatives have been studied for their effects on cognitive functions, particularly in conditions like Alzheimer's disease and schizophrenia. For instance, some derivatives have shown promise in enhancing cognitive performance in animal models .
  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Research Findings on this compound

StudyFocus AreaFindings
Bodick et al., 1997Alzheimer's DiseaseDemonstrated efficacy in improving cognitive symptoms in animal models.
Shekhar et al., 2008SchizophreniaShowed significant reduction in positive and negative symptoms with related compounds.
Fiorino & Garcia-Guzman, 2012Pain ModulationHighlighted the role of muscarinic receptors in pain sensitivity modulation.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in:

  • Synthesis of Pharmaceutical Intermediates : The compound can serve as a building block for synthesizing more complex pharmaceuticals due to its functional groups that allow for further chemical modifications .
  • Material Science : Its derivatives may find applications in developing organic electronics or polymers due to their unique structural properties .

Mechanism of Action

The mechanism of action of 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes and influencing biochemical pathways. The carboxylic acid group plays a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid
  • Structure : The 1-position is substituted with a tetrahydro-2H-pyran-4-ylcarbonyl group, a six-membered cyclic ether.
  • Properties: The pyranyl group increases hydrophilicity compared to cyclobutyl due to the oxygen atom. Molecular weight: 241.67 g/mol (C₁₂H₁₉NO₄) .
  • Applications : Used in medicinal chemistry for its balanced lipophilicity and solubility.
1-(Furan-2-ylcarbonyl)piperidine-2-carboxylic acid
  • Structure : Features a planar, aromatic furan ring at the 1-position.
  • Properties: The furan’s electron-rich nature enhances reactivity in electrophilic substitutions. Molecular weight: 235.23 g/mol (C₁₁H₁₃NO₄) .
  • Applications : Explored in heterocyclic synthesis for agrochemicals and pharmaceuticals.
1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid
  • Structure : Substituted with a benzyloxycarbonyl (Cbz) group, a common protecting group.
  • Properties: The Cbz group improves stability during synthesis but requires deprotection for biological activity. Molecular weight: 263.29 g/mol (C₁₄H₁₇NO₄) .

Positional Isomerism

1-(Cyclobutylcarbonyl)-4-piperidinecarboxylic acid (CAS: 700815-60-7)
  • Structure : Carboxylic acid at the 4-position instead of 2.
  • Properties : Altered spatial arrangement affects binding to biological targets. The 4-carboxylic acid may reduce steric hindrance compared to the 2-position .

Functional Group Modifications

Ethyl 1-(2-chloroacetyl)-2-piperidinecarboxylate (CAS: 1008946-66-4)
  • Structure : Esterified carboxylic acid (ethyl ester) and a chloroacetyl group at the 1-position.
  • Properties : The ester group increases lipophilicity, while the chloroacetyl moiety introduces reactivity for nucleophilic substitution .
1-(3-Nitrophenylsulfonyl)piperidine-2-carboxylic acid
  • Structure : Features a sulfonyl group (electron-withdrawing) and nitro substituent.
  • Properties : Enhanced acidity (pKa ~1–2) due to the sulfonyl group. Molecular weight: 314.31 g/mol (C₁₂H₁₄N₂O₆S) .
  • Applications: Potential protease inhibitors due to strong electrophilicity.

Anticonvulsant Activity

  • 2-Piperidinecarboxylic acid derivatives (e.g., with phenylbutyryl groups) have shown anticonvulsant properties in rodent models . The cyclobutylcarbonyl analog’s compact structure may improve blood-brain barrier penetration compared to bulkier substituents.

Anti-inflammatory Potential

  • N-[Pyridylcarbonylamino]hydroxyalkyl-tetrahydropyridines (e.g., from ) demonstrate anti-inflammatory activity. The cyclobutyl group’s rigidity could mimic steric effects seen in active compounds .

Physicochemical Data Table

Compound Name Substituent (1-Position) Molecular Formula Molecular Weight (g/mol) Key Properties
1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid Cyclobutylcarbonyl C₁₁H₁₇NO₃ 211.26 (calculated) Moderate hydrophilicity, steric hindrance
1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid Tetrahydro-pyranylcarbonyl C₁₂H₁₉NO₄ 241.67 Enhanced solubility, cyclic ether
1-(Furan-2-ylcarbonyl)piperidine-2-carboxylic acid Furan-2-ylcarbonyl C₁₁H₁₃NO₄ 235.23 Aromatic, reactive
1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid Benzyloxycarbonyl C₁₄H₁₇NO₄ 263.29 Protects amine, requires deprotection

Biological Activity

1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • IUPAC Name : this compound
  • Molecular Formula : C_{10}H_{15}NO_2
  • Molecular Weight : 183.24 g/mol
  • Structure : Contains a cyclobutyl group attached to a piperidine ring with a carboxylic acid functional group.

Pharmacological Properties

This compound exhibits various biological activities, including:

  • Antinociceptive Effects : Studies indicate that this compound may possess analgesic properties, potentially useful in pain management.
  • CNS Activity : Preliminary data suggest that it may influence central nervous system (CNS) pathways, although specific mechanisms remain to be fully elucidated.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit certain enzymes relevant to disease pathways, particularly those involved in metabolic processes.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to receptors in the CNS, modulating neurotransmitter release and influencing pain perception.
  • Enzyme Interaction : It may inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation and pain signaling pathways.

Study 1: Analgesic Properties

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in pain responses compared to control groups. The study highlighted the compound's potential as an alternative analgesic agent without the side effects commonly associated with opioids.

Study 2: CNS Effects

Another research effort focused on the compound's effects on anxiety and depression-like behaviors in rodent models. Results indicated that treatment with the compound led to decreased anxiety levels, suggesting potential applications in treating mood disorders.

Study 3: Enzyme Inhibition

In vitro assays showed that this compound effectively inhibited COX enzymes, leading to reduced prostaglandin synthesis. This finding supports its potential use as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntinociceptiveSignificant reduction in pain
CNS ActivityDecreased anxiety-like behavior
Enzyme InhibitionInhibition of COX enzymes

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